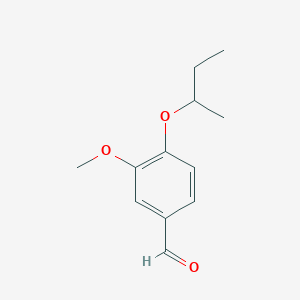

4-Sec-butoxy-3-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Sec-butoxy-3-methoxybenzaldehyde (4-SBMB) is a chemical compound commonly used in scientific research and laboratory experiments. It is a member of the benzaldehyde family, which includes compounds that are derived from benzene. 4-SBMB has been used in a variety of research applications, including synthesis, biochemical and physiological effects, and mechanism of action.

Scientific Research Applications

Synthesis and Chemical Properties

4-Sec-butoxy-3-methoxybenzaldehyde, a compound related to benzaldehydes, has been the subject of various research studies focusing on its synthesis and chemical properties. For instance, a study detailed the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, a similar compound, via O-alkylation and Vilsmeier-Hack reactions, achieving an 82.26% yield under optimized conditions (Lu Yong-zhong, 2011). Another research focused on synthesizing and structurally verifying chlorinated vanillins and syringaldehydes, which are related to the methoxybenzaldehyde family (J. Hyötyläinen & J. Knuutinen, 1993).

Molecular Interactions and Applications

Studies on molecular interactions and potential applications of compounds similar to this compound have also been conducted. For example, the spectral characteristics and molecular interactions of 4-hydroxy-3-methoxybenzaldehyde in different solvents and conditions were analyzed, providing insights into its chemical behavior (N. Rajendiran & T. Balasubramanian, 2008). Additionally, a study on 4-methoxybenzaldehyde examined its structural and electronic properties, revealing intermolecular interactions and potential applications in inhibiting Tyrosinase, an enzyme involved in melanin production (H. Ghalla et al., 2018).

Spectroscopic Analysis and Quantum Chemistry

Spectroscopic and quantum chemical investigations have been carried out on derivatives of vanillin, a compound structurally related to this compound. These studies provide insights into the optimized geometry, vibrational frequencies, NMR chemical shifts, and other properties of these derivatives, which are crucial for understanding their behavior in various applications (A. Abbas et al., 2016).

Antioxidant Activities

Additionally, research on the synthesis of chalcone derivatives from halogenated vanillin and their evaluation as antioxidants demonstrates the potential biological applications of compounds in the benzaldehyde family. This study highlights the importance of understanding the structural and chemical properties of these compounds for their potential use in health and medicine (Chairul Rijal et al., 2022).

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzaldehyde derivatives, it may interact with its targets through nucleophilic substitution or free radical reactions .

Biochemical Pathways

Benzaldehyde derivatives are known to participate in various biochemical reactions, including free radical bromination and nucleophilic substitution .

Biochemical Analysis

Biochemical Properties

4-Sec-butoxy-3-methoxybenzaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to participate in free radical bromination and nucleophilic substitution reactions . The compound can interact with enzymes that facilitate these reactions, such as N-bromosuccinimide (NBS), which initiates free radical reactions by losing a bromine atom and forming a succinimidyl radical

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, such as free radical bromination, where it forms intermediates that can interact with other molecules . These interactions can lead to the modulation of enzyme activity and subsequent changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to changes in its activity and effectiveness . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Studying the transport and distribution of the compound is vital for understanding its bioavailability and effectiveness in different biological contexts.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as enzyme activity and gene expression

properties

IUPAC Name |

4-butan-2-yloxy-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-9(2)15-11-6-5-10(8-13)7-12(11)14-3/h5-9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWKDCMKTGMQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611394 |

Source

|

| Record name | 4-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

722489-38-5 |

Source

|

| Record name | 4-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)

![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)